molecular formula C12H11NO2 B1450251 2-(4-Methylbenzoyl)furan-3-amine CAS No. 1803592-49-5

2-(4-Methylbenzoyl)furan-3-amine

Cat. No. B1450251
M. Wt: 201.22 g/mol
InChI Key: LQXWDMIHWKXWCH-UHFFFAOYSA-N
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Description

“2-(4-Methylbenzoyl)furan-3-amine” is a chemical compound with the molecular formula C12H11NO2 . It is a product offered by several chemical suppliers.

Scientific Research Applications

  • Catalytic Synthesis of Amines from Bio-Based Furanic Oxygenates

    • Application : This research focuses on the synthesis of useful amines from biomass-based furan compounds and their derivatives over heterogeneous catalysts .
    • Method : The process involves the transformation of versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . Key factors affecting catalytic performances include active metals, supports, promoters, reaction solvents and conditions .
    • Results : A 93% yield of N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA) was achieved under reaction conditions of 180 °C and 3 MPa H2 .
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives

    • Application : This research presents an overview of the synthesis of and exhaustive biological studies conducted on benzo[b]furan derivatives .
    • Method : The synthesis involves a series of chemical reactions, including a one-step cyclization reaction of nitrosalicylaldehydes or 2-hydroxyacetophenone .
    • Results : The benzo[b]furan motif has shown exceptional promise as anticancer, antibacterial, and antifungal agents .
  • Conversion of Furfural into Bio-Chemicals through Chemo- and Bio-Catalysis

    • Application : This research focuses on the conversion of furfural, a renewable platform molecule derived from hemi-cellulose, into high-value-added chemicals .
    • Method : The conversion involves chemo-catalytic and/or bio-catalytic processes . The presence of an aldehyde group in furfural allows it to be further synthesized into higher value chemicals and polymer monomers .
    • Results : The conversion of furfural has led to the production of various useful chemicals, including furfurylamine, furfural alcohol, cyclopentanone, and levulinic acid .
  • Syntheses and Antibacterial Activity of Novel Furan Derivatives

    • Application : This research involves the synthesis of novel furan derivatives and their screening for antibacterial efficacy .
    • Method : The synthesis involves the creation of new analogues of a model compound .
    • Results : Some of the newly synthesized analogues showed significant antibacterial activity .
  • Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds

    • Application : This research focuses on the efficient synthesis of useful amines from biomass-based furan compounds and their derivatives over heterogeneous catalysts .
    • Method : The process involves the transformation of versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . Key factors affecting catalytic performances include active metals, supports, promoters, reaction solvents and conditions .
    • Results : In recent years, heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates has received extensive attention .
  • Syntheses and Antibacterial Activity of Novel Furan Derivatives

    • Application : This research involves the synthesis of novel furan derivatives and their screening for antibacterial efficacy .
    • Method : The synthesis involves the creation of new analogues of a model compound .
    • Results : Some of the newly synthesized analogues showed significant antibacterial activity .

Future Directions

The use of low-cost and readily available furan-based oxygenates for the synthesis of high-value-added chemicals, especially various useful amines, has become a research hotspot in biorefinery in the last decade . This suggests that “2-(4-Methylbenzoyl)furan-3-amine” and similar compounds may have potential applications in this area.

properties

IUPAC Name

(3-aminofuran-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)11(14)12-10(13)6-7-15-12/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXWDMIHWKXWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylbenzoyl)furan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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